1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine
Overview
Description
“1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine” is a research chemical . It has potential applications in various fields such as pharmaceutical chemistry, agrochemicals, and materials science . In pharmaceutical chemistry, it is used as a starting material for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Molecular Structure Analysis
The molecular structure of “1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine” is represented by the SMILES stringNC1=NC=NN1C(C)C
. The InChI is 1S/C5H10N4/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3,(H2,6,7,8)
. Physical And Chemical Properties Analysis
“1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine” is a solid . Its empirical formula isC5H10N4
and its molecular weight is 126.16 Da .
Scientific Research Applications
Pharmaceuticals
Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
Organic Synthesis
Triazoles have found broad applications in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Polymer Chemistry
Triazoles are used in polymer chemistry . The high chemical stability of triazoles makes them suitable for use in polymers.
Supramolecular Chemistry
Triazoles are used in supramolecular chemistry . Their ability to form hydrogen bonds makes them useful in the creation of complex structures.
Bioconjugation
Triazoles are used in bioconjugation . They can be used to link two molecules together, often a small molecule to a protein, DNA, or other biomolecule.
Chemical Biology
Triazoles are used in chemical biology . They can be used as a tool to probe biological systems.
Safety And Hazards
The safety information available indicates that “1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine” is classified under Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under GHS07, which represents the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for acute toxicity .
properties
IUPAC Name |
5-methyl-1-propan-2-yl-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)10-5(3)8-6(7)9-10/h4H,1-3H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRLGILFHWSWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650917 | |
Record name | 5-Methyl-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine | |
CAS RN |
938459-10-0 | |
Record name | 5-Methyl-1-(1-methylethyl)-1H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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